tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Overview
Description
tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is an organic compound commonly studied in synthetic chemistry. It features a piperidine ring structure with substituents including tert-butyl and methanesulfonyl, marking it as an interesting molecule due to its potential reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves a multi-step process. Starting with commercially available piperidine derivatives, the synthesis may proceed through amide bond formation with methanesulfonyl chloride under basic conditions, followed by protection with a tert-butyl group. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, along with catalytic amounts of base such as triethylamine.
Industrial Production Methods
While industrial production specifics might vary, large-scale synthesis would require optimization of the above methods. This includes maximizing yield and purity through techniques like continuous flow chemistry and careful control of reaction parameters such as temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Hydrogenation or hydride transfer agents can reduce any susceptible functional groups within the molecule.
Substitution: Nucleophilic substitutions, especially at the methanesulfonyl group, can occur with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Use of hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halide reagents or other nucleophiles under mild to moderate conditions.
Major Products
These reactions can yield sulfoxides, sulfones, reduced amines, and various substituted piperidines depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology and Medicine
In biological research, this compound might be utilized for the development of enzyme inhibitors or receptor agonists/antagonists. Its structural components could be modified to explore pharmacokinetic and pharmacodynamic properties.
Industry
In industrial settings, this compound may be part of the synthesis pathways for creating pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For instance, as an enzyme inhibitor, it could bind to the active site, preventing substrate access. Pathways involved might include inhibition or activation of metabolic or signaling pathways relevant to the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-aminomethylpiperidine-1-carboxylate
Methanesulfonylpiperidine derivatives
Comparison
Compared to similar compounds, tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate stands out due to its specific substitution pattern. This can influence its reactivity, solubility, and overall chemical behavior, providing unique advantages or challenges in synthesis and application.
Hopefully, this article dives deep enough into the fascinating chemistry of this compound. Curious to hear your thoughts or if there’s anything specific you’d like more detail on!
Properties
IUPAC Name |
tert-butyl (3S)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBETVUJPUVSZ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680216 | |
Record name | tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002359-94-5 | |
Record name | 1,1-Dimethylethyl (3S)-3-[[(methylsulfonyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002359-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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